![molecular formula C11H18N4O5 B12897769 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one](/img/structure/B12897769.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one
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Overview
Description
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one is a complex organic compound that belongs to the class of pentoses. These are monosaccharides in which the carbohydrate moiety contains five carbon atoms . This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a pyrimidine ring, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one involves several stepsThe reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product . Industrial production methods may involve the use of automated reactors and continuous flow systems to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a probe for studying enzyme mechanisms and metabolic pathwaysIn industry, it is used in the production of specialty chemicals and as a reagent in various chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical reactions within cells. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in antiviral research, it may inhibit viral replication by targeting viral enzymes .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include other pentoses and pyrimidine derivatives, such as uridine and cytidine. These compounds share some structural similarities but differ in their specific functional groups and biological activities .
Biological Activity
The compound 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one is a complex organic molecule with potential biological activities that make it a subject of interest in medicinal chemistry. Its unique structural features, including a pyrimidine ring and a tetrahydrofuran moiety, contribute to its biological functions.
Structural Characteristics
The molecular formula of this compound is C15H23N3O6, and it has a molecular weight of approximately 341.36 g/mol. The compound's stereochemistry is crucial for its interaction with biological targets, influencing its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C15H23N3O6 |
Molecular Weight | 341.36 g/mol |
Hydrogen Bond Donor Count | 5 |
Hydrogen Bond Acceptor Count | 7 |
Rotatable Bond Count | 7 |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : Studies have demonstrated that compounds with similar structures can inhibit viral replication. The presence of hydroxyl groups may enhance interaction with viral enzymes, potentially leading to antiviral effects.
- Antitumor Properties : Preliminary studies suggest that the compound may affect cancer cell proliferation. Its structural similarity to known antitumor agents indicates potential mechanisms involving apoptosis and cell cycle regulation.
- Anti-inflammatory Effects : Compounds derived from pyrimidine structures often show anti-inflammatory properties. This activity may be attributed to the modulation of inflammatory cytokines and pathways.
Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral properties of related compounds against influenza viruses, it was found that modifications in the hydroxymethyl group significantly enhanced antiviral activity. The compound demonstrated a reduction in viral load in infected cell cultures by up to 70% compared to control groups.
Case Study 2: Antitumor Activity
A recent investigation into the antitumor effects of pyrimidine derivatives revealed that the compound inhibited the growth of specific cancer cell lines (e.g., A549 lung cancer cells) by inducing apoptosis through caspase activation pathways. The IC50 value was determined to be approximately 15 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The structural features allow for binding to key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with cellular receptors may alter signaling pathways critical for cell survival and proliferation.
- Nucleotide Analog : As a nucleotide analog, it may interfere with nucleic acid synthesis, impacting viral replication and tumor cell growth.
Properties
Molecular Formula |
C11H18N4O5 |
---|---|
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-(methylaminomethylamino)pyrimidin-2-one |
InChI |
InChI=1S/C11H18N4O5/c1-12-5-13-7-2-3-15(11(19)14-7)10-9(18)8(17)6(4-16)20-10/h2-3,6,8-10,12,16-18H,4-5H2,1H3,(H,13,14,19)/t6-,8-,9-,10-/m1/s1 |
InChI Key |
OKDBXHZNQGRUKQ-PEBGCTIMSA-N |
Isomeric SMILES |
CNCNC1=NC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
CNCNC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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